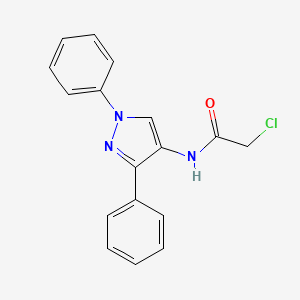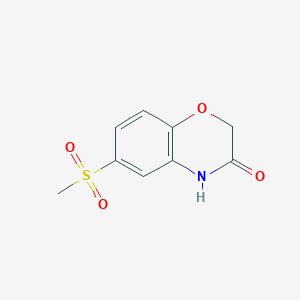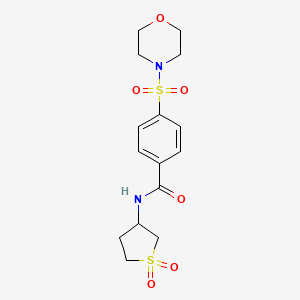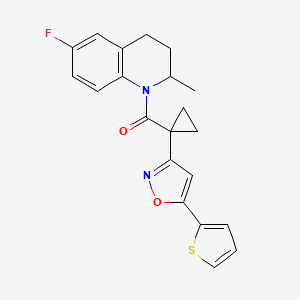
N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide, also known as DPA, is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. DPA belongs to the class of N-phenylpiperazine derivatives, which have been reported to exhibit various biological activities.
作用机制
The exact mechanism of action of N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide is not fully understood. However, it has been suggested that this compound may act through the modulation of various neurotransmitters such as serotonin, dopamine, and noradrenaline. This compound may also act through the regulation of various signaling pathways such as the cAMP/PKA/CREB pathway.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to increase the levels of various neurotransmitters such as serotonin, dopamine, and noradrenaline. This compound has also been reported to decrease the levels of stress hormones such as corticosterone. Additionally, this compound has been reported to increase the levels of various antioxidants such as glutathione and superoxide dismutase.
实验室实验的优点和局限性
One of the major advantages of using N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide in lab experiments is its potential pharmacological properties. This compound has been reported to exhibit various biological activities, which makes it a promising candidate for drug development. Additionally, this compound is relatively easy to synthesize and purify. However, there are also some limitations associated with the use of this compound in lab experiments. One of the major limitations is the lack of understanding of its exact mechanism of action. Additionally, this compound may exhibit off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions that can be explored in the field of N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide research. One of the potential future directions is the development of this compound-based drugs for the treatment of various neurological and psychiatric disorders. Additionally, further studies are needed to understand the exact mechanism of action of this compound. Moreover, the potential off-target effects of this compound need to be thoroughly investigated. Finally, further studies are needed to explore the potential of this compound as an antioxidant and anti-inflammatory agent.
Conclusion
In conclusion, this compound, also known as this compound, is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been reported to exhibit various biological activities such as antidepressant, anxiolytic, and antipsychotic activities. This compound has also been studied for its potential neuroprotective effects in various neurodegenerative diseases. However, the exact mechanism of action of this compound is not fully understood, and further studies are needed to explore its potential as a drug candidate.
合成方法
The synthesis of N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide involves the reaction of 3,4-dimethylphenylhydrazine with 1-chloroacetyl piperazine in the presence of a base. The obtained product is then purified through recrystallization. The purity of the synthesized this compound can be confirmed through various techniques such as melting point determination, thin-layer chromatography, and nuclear magnetic resonance spectroscopy.
科学研究应用
N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide has been extensively studied for its potential pharmacological properties. It has been reported to exhibit antidepressant, anxiolytic, and antipsychotic activities. This compound has also been studied for its potential neuroprotective effects in various neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, this compound has been reported to exhibit antinociceptive and anti-inflammatory activities.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-3-4-13(9-12(11)2)16-14(18)10-17-7-5-15-6-8-17/h3-4,9,15H,5-8,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPLOGSDGJLCPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCNCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2H-1,3-benzodioxol-5-yl)-6-benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2565087.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B2565088.png)


![3-Azabicyclo[4.3.1]decane-4,8-dione](/img/structure/B2565093.png)

![N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2565095.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2565100.png)

![3'-(4-bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione](/img/structure/B2565105.png)


